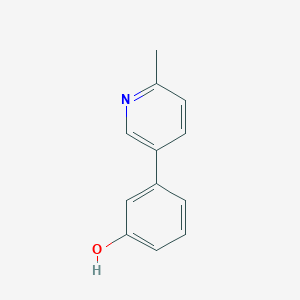
3-(6-Methylpyridin-3-YL)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(6-Methylpyridin-3-YL)phenol is an organic compound with the molecular formula C12H11NO and a molecular weight of 185.22 g/mol It is characterized by a phenol group attached to a pyridine ring, which is substituted with a methyl group at the 6-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Methylpyridin-3-YL)phenol can be achieved through several methods. One common approach involves the reaction of 3-hydroxybenzaldehyde with 6-methylpyridine under specific conditions . The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve multi-step processes that include the preparation of intermediate compounds. For example, a five-step process for preparing related compounds involves the conversion of 4-(methylthio)benzyl alcohol to 4-(methylthio)benzyl chloride, followed by further reactions to yield the final product .
Análisis De Reacciones Químicas
Types of Reactions
3-(6-Methylpyridin-3-YL)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The phenol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can yield quinones, while substitution reactions can produce various substituted phenols .
Aplicaciones Científicas De Investigación
3-(6-Methylpyridin-3-YL)phenol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and inhibition.
Industry: It can be used in the production of materials with specific chemical properties
Mecanismo De Acción
The mechanism of action of 3-(6-Methylpyridin-3-YL)phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with enzymes or receptors, influencing their activity. The methyl group on the pyridine ring can also affect the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include pyridin-2-ol, pyridin-3-ol, and pyridin-4-ol, which share the pyridine ring structure but differ in the position of the hydroxyl group .
Uniqueness
3-(6-Methylpyridin-3-YL)phenol is unique due to the presence of the methyl group at the 6-position, which can influence its chemical reactivity and binding properties compared to other pyridinols .
Propiedades
Fórmula molecular |
C12H11NO |
|---|---|
Peso molecular |
185.22 g/mol |
Nombre IUPAC |
3-(6-methylpyridin-3-yl)phenol |
InChI |
InChI=1S/C12H11NO/c1-9-5-6-11(8-13-9)10-3-2-4-12(14)7-10/h2-8,14H,1H3 |
Clave InChI |
ZRQSGDKKGJWFHT-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC=C(C=C1)C2=CC(=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


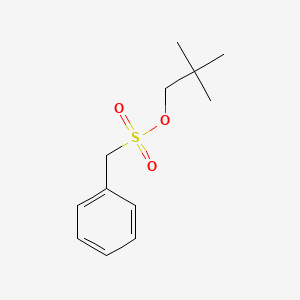





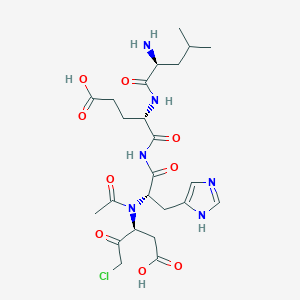
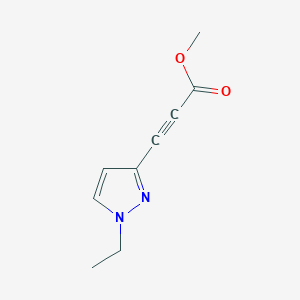
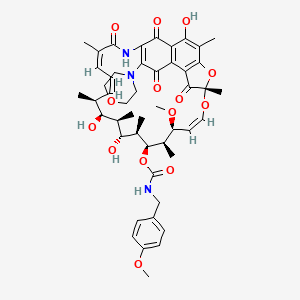
![[(5-Bromofuran-2-yl)methyl][(3-fluoro-4-methylphenyl)methyl]amine](/img/structure/B13150857.png)
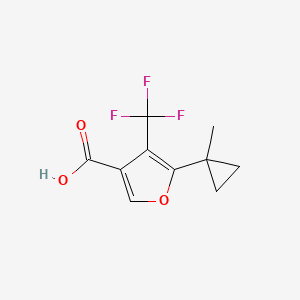
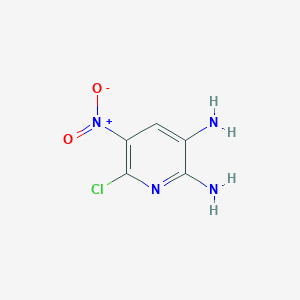
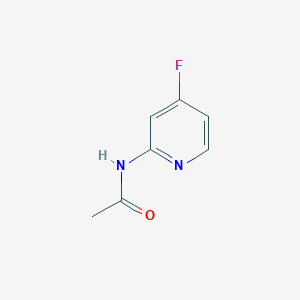
![(2S)-2-[(2-chlorobenzoyl)amino]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B13150903.png)
